Diethyl 2,5-dithiocyanatohexanedioate
Description
Diethyl 2,5-dithiocyanatohexanedioate is a sulfur-containing organic compound characterized by a hexanedioate backbone esterified at both termini, with thiocyanate (-SCN) groups at the 2 and 5 positions. Its reactivity is likely influenced by the electrophilic thiocyanate groups and the ester functionalities, which may participate in nucleophilic substitution or condensation reactions .
Properties
CAS No. |
64661-05-8 |
|---|---|
Molecular Formula |
C12H16N2O4S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
diethyl 2,5-dithiocyanatohexanedioate |
InChI |
InChI=1S/C12H16N2O4S2/c1-3-17-11(15)9(19-7-13)5-6-10(20-8-14)12(16)18-4-2/h9-10H,3-6H2,1-2H3 |
InChI Key |
CHYFVVODXASOEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)SC#N)SC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-dithiocyanatohexanedioate typically involves the reaction of diethyl hexanedioate with thiocyanate reagents under controlled conditions. One common method involves the use of potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the dithiocyanato groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dithiocyanatohexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocyanato groups to thiol groups.
Substitution: The dithiocyanato groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted hexanedioate derivatives.
Scientific Research Applications
Diethyl 2,5-dithiocyanatohexanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dithiocyanato groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,5-dithiocyanatohexanedioate involves its reactive dithiocyanato groups, which can interact with various molecular targets. These interactions may include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and other redox processes.
Comparison with Similar Compounds
Key Findings :
- HDI’s isocyanate groups exhibit higher reactivity toward amines and alcohols compared to thiocyanates, making it critical in polyurethane production .
- Thiocyanates are less volatile but may pose risks via dermal absorption or hydrolysis to toxic byproducts (e.g., hydrogen cyanide) .
3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole
Comparative insights:
Key Findings :
- Thiocyanate-containing compounds often require ethanol or similar solvents for synthesis, with yields influenced by steric effects .
- Spectroscopic methods (e.g., $^{13}\text{C}$ NMR) effectively resolve complex thiocyanate derivatives, aiding structural confirmation .
Diethyl Adipate (CAS 141-28-6)
As a diester analog without thiocyanate groups:
Key Findings :
Research and Regulatory Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
